Mandelate

描述

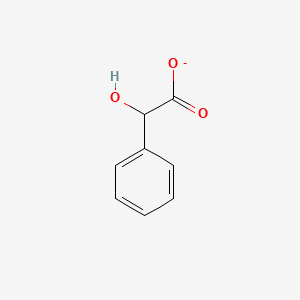

Structure

3D Structure

属性

CAS 编号 |

769-61-9 |

|---|---|

分子式 |

C8H7O3- |

分子量 |

151.14 g/mol |

IUPAC 名称 |

2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/p-1 |

InChI 键 |

IWYDHOAUDWTVEP-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

规范 SMILES |

C1=CC=C(C=C1)C(C(=O)[O-])O |

产品来源 |

United States |

Foundational & Exploratory

The Mandelate Degradation Pathway: A Technical Guide for Researchers

Abstract

The bacterial degradation of mandelate, a key catabolic route for this aromatic α-hydroxy acid, presents a fascinating case study in microbial metabolism with significant implications for bioremediation, biocatalysis, and drug development. This technical guide provides an in-depth exploration of the core this compound degradation pathway, focusing on the well-characterized system in Pseudomonas putida. It details the enzymatic cascade, the kinetics of the key enzymes, the intricate genetic regulatory network, and comprehensive experimental protocols for studying this pathway. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound catabolism.

Introduction

Mandelic acid and its derivatives are important chiral building blocks in the pharmaceutical and fine chemical industries.[1][2][3] In the microbial world, the ability to utilize this compound as a sole carbon and energy source is a key metabolic capability for several bacterial species, most notably Pseudomonas putida.[1][2] The degradation of this compound proceeds through a specialized enzymatic pathway that converts it to central metabolic intermediates.[2][3] Understanding this pathway is not only crucial for fundamental microbiology but also opens avenues for engineering novel biocatalytic processes and developing antimicrobial strategies. This guide will dissect the core components of the this compound degradation pathway, from the initial racemization of this compound enantiomers to the final production of benzoate, which then enters the β-ketoadipate pathway.

The Core this compound Degradation Pathway

The catabolism of this compound to benzoate is a five-step enzymatic process. The pathway is initiated by the conversion of both (R)- and (S)-mandelate to a common intermediate, which is then sequentially oxidized and decarboxylated.

Enzymatic Steps

The pathway, as predominantly studied in Pseudomonas putida, consists of the following sequential enzymatic reactions:[1][2][3]

-

This compound Racemase (MdlA): This enzyme catalyzes the interconversion of (R)- and (S)-mandelate, ensuring that both enantiomers can be funneled into the subsequent steps of the pathway.[4]

-

(S)-Mandelate Dehydrogenase (MdlB): This flavin mononucleotide (FMN)-dependent enzyme specifically oxidizes (S)-mandelate to benzoylformate.[1][4]

-

Benzoylformate Decarboxylase (MdlC): A thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to produce benzaldehyde and carbon dioxide.[5][6][7]

-

Benzaldehyde Dehydrogenase (MdlD): This NAD(P)+-dependent enzyme oxidizes benzaldehyde to benzoate.[5]

-

Benzoate Metabolism: The resulting benzoate is then further catabolized via the β-ketoadipate pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[8]

Signaling Pathway Diagram

Caption: The enzymatic cascade of the this compound degradation pathway.

Quantitative Analysis of Enzyme Kinetics

The efficiency of the this compound degradation pathway is determined by the kinetic properties of its constituent enzymes. A summary of the key kinetic parameters for the enzymes from Pseudomonas putida is presented below.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound Racemase (MdlA) | (R)-Mandelate | 0.5 - 20.0 | 654 ± 58 | ~10⁶ | [2][9][10] |

| (S)-Mandelate | 0.25 - 10.0 | - | - | [10] | |

| (S)-Mandelate Dehydrogenase (MdlB) | (S)-Mandelate | - | - | - | [1][4][11] |

| Benzoylformate Decarboxylase (MdlC) | Benzoylformate | 0.76 ± 0.09 | - | - | [8][12] |

| Benzaldehyde Dehydrogenase (MdlD) | Benzaldehyde | - | - | - | [5] |

Note: Comprehensive kinetic data for all enzymes is not consistently available in the literature. The provided values represent a compilation from various studies and may vary based on experimental conditions.

Genetic Regulation of the this compound Pathway

The expression of the enzymes involved in this compound degradation is tightly regulated to ensure their synthesis only when the substrate is present. In Pseudomonas putida and Pseudomonas aeruginosa, the genes encoding these enzymes are typically organized in an inducible operon, often referred to as the mdl operon.[13][14][15][16]

The mdl Operon

The genes mdlA, mdlB, mdlC, and mdlD are often found clustered together and are co-transcribed. The synthesis of the this compound pathway enzymes is induced by the initial substrates of the pathway, namely (R)- and (S)-mandelate, as well as the intermediate benzoylformate.[13] This induction is mediated by a regulatory protein that binds to an operator region upstream of the structural genes.

Regulatory Network Diagram

Caption: A simplified model of the genetic regulation of the this compound operon.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound degradation pathway.

Enzyme Assays

This assay measures the interconversion of this compound enantiomers.

-

Principle: The change in the concentration of (R)- or (S)-mandelate is monitored over time using chiral high-performance liquid chromatography (HPLC) or circular dichroism (CD) spectroscopy.[10][17]

-

Reagents:

-

0.1 M Na⁺-HEPES buffer, pH 7.5

-

3.3 mM MgCl₂

-

0.005% Bovine Serum Albumin (BSA)

-

(R)- or (S)-Mandelate (substrate, concentrations typically range from 0.25 to 20.0 mM)

-

Purified this compound Racemase enzyme

-

-

Procedure:

-

Prepare the reaction mixture containing buffer, MgCl₂, BSA, and substrate in a microcentrifuge tube or cuvette.

-

Pre-incubate the mixture at 25 °C for 5 minutes.

-

Initiate the reaction by adding the enzyme.

-

At specific time points, quench the reaction (e.g., by adding acid or heat).

-

Analyze the substrate and product concentrations using a suitable method:

-

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the substrate depletion or product formation curve. Determine Km and kcat by fitting the data to the Michaelis-Menten equation.

This assay measures the oxidation of (S)-mandelate.

-

Principle: The reduction of an artificial electron acceptor or the native electron acceptor (a component of the electron transport chain) is monitored spectrophotometrically.[1][4]

-

Reagents:

-

Buffer (e.g., potassium phosphate, pH 7.0)

-

(S)-Mandelate (substrate)

-

Electron acceptor (e.g., 2,6-dichloroindophenol (DCPIP) or ferricyanide)

-

Purified (S)-Mandelate Dehydrogenase enzyme

-

-

Procedure:

-

Combine the buffer, substrate, and electron acceptor in a cuvette.

-

Initiate the reaction by adding the enzyme.

-

Monitor the decrease in absorbance of the electron acceptor at its λmax (e.g., 600 nm for DCPIP).

-

-

Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.

This assay measures the production of benzaldehyde.

-

Principle: The decarboxylation of benzoylformate is coupled to the reduction of NAD⁺ by horse liver alcohol dehydrogenase (HLADH), which converts the product benzaldehyde to benzyl alcohol. The accompanying oxidation of NADH to NAD⁺ is monitored spectrophotometrically.[7][8]

-

Reagents:

-

50 mM Potassium phosphate buffer, pH 6.0

-

3.5 mM Benzoylformate

-

2.5 mM MgSO₄

-

0.5 mM Thiamine pyrophosphate (ThDP)

-

0.28 mM NADH

-

Horse Liver Alcohol Dehydrogenase (HLADH) (e.g., 10 units)

-

Purified Benzoylformate Decarboxylase enzyme

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, benzoylformate, MgSO₄, ThDP, NADH, and HLADH in a cuvette.

-

Incubate the mixture at 30 °C for 3 minutes.

-

Initiate the reaction by adding the Benzoylformate Decarboxylase.

-

Monitor the decrease in absorbance at 340 nm.

-

-

Data Analysis: Calculate the enzyme activity from the rate of NADH disappearance using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

Gene Expression Analysis

Caption: A typical workflow for studying the transcriptional regulation of the this compound pathway.

Conclusion

The bacterial this compound degradation pathway is a highly efficient and well-regulated metabolic system. This guide has provided a comprehensive overview of its core components, including the enzymatic reactions, enzyme kinetics, and genetic regulation. The detailed experimental protocols offer a practical resource for researchers investigating this pathway. Further research into the structural biology of the pathway's enzymes and the intricate details of its regulatory network will undoubtedly continue to provide valuable insights for applications in biotechnology and medicine. The principles governing the this compound pathway serve as a powerful model for understanding microbial catabolism of aromatic compounds and its potential for exploitation in various industrial and environmental contexts.

References

- 1. (S)-Mandelate dehydrogenase from Pseudomonas putida: mechanistic studies with alternate substrates and pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics and thermodynamics of this compound racemase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exchanging the substrate specificities of pyruvate decarboxylase from Zymomonas mobilis and benzoylformate decarboxylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Purification and Properties of Betaine Aldehyde Dehydrogenase from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Novel Benzoylformate Decarboxylases by Growth Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure of this compound Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rhea - reaction knowledgebase [rhea-db.org]

- 12. rcsb.org [rcsb.org]

- 13. Regulation of the this compound Pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of the enzymes of the this compound pathway by Pseudomonas putida. 3. Isolation and properties of constitutive mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Genetics of the this compound pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of the Enzymes of the this compound Pathway by Pseudomonas putida III. Isolation and Properties of Constitutive Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An assay for this compound racemase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Mandelate Racemase: A Comprehensive Technical Guide on Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelate racemase (MR) is an enzyme belonging to the enolase superfamily that catalyzes the stereoinversion of this compound, a crucial step in the this compound metabolic pathway in bacteria such as Pseudomonas putida.[1][2] This enzyme has been a subject of extensive research due to its remarkable catalytic efficiency and its role as a model system for understanding enzyme-catalyzed proton abstraction from a carbon acid. This technical guide provides an in-depth overview of the structure, function, and catalytic mechanism of this compound racemase, along with detailed experimental protocols and quantitative data to support further research and drug development efforts.

Structure and Active Site

This compound racemase from Pseudomonas putida is a homooctameric protein, with each subunit adopting a TIM-barrel fold.[1][3] The active site is situated at the C-terminal end of the β-strands of the barrel and contains a divalent metal ion, typically Mg²⁺, which is essential for catalysis.[1][3]

The active site can be conceptually divided into two distinct hydrophobic pockets, the R-specific and S-specific pockets, which accommodate the phenyl group of the (R)- and (S)-mandelate enantiomers, respectively.[3][4] This structural arrangement is key to the enzyme's ability to recognize and process both enantiomers of its substrate.

Several key amino acid residues are critical for substrate binding and catalysis. These include:

-

Lys 166 and His 297: These two residues act as general acid-base catalysts in a two-base mechanism.[5][6][7] Lys 166 is responsible for abstracting the α-proton from (S)-mandelate, while His 297 abstracts the α-proton from (R)-mandelate.[3][5][7]

-

Asp 270: This residue forms a hydrogen bond with His 297, modulating its pKa to a near-neutral value, which is crucial for its catalytic function.[5][6]

-

Lys 164: This residue is in close proximity to the catalytic dyad and the Mg²⁺ ion, contributing to the electrostatic environment of the active site.[5][6]

-

Hydrophobic Pocket Residues: Residues lining the R- and S-pockets are responsible for the specific recognition of the this compound enantiomers.[3][4]

Catalytic Mechanism

This compound racemase catalyzes the interconversion of (R)- and (S)-mandelate through a two-base, 1,1-proton transfer mechanism. The catalytic cycle can be summarized as follows:

-

Substrate Binding: The this compound enantiomer binds to the active site, with its carboxylate and α-hydroxyl groups coordinating with the Mg²⁺ ion. The phenyl group occupies either the R- or S-specific hydrophobic pocket.[4]

-

Proton Abstraction: For (R)-mandelate, the protonated His 297 acts as a general base to abstract the α-proton, leading to the formation of a planar enolate intermediate.[7] For (S)-mandelate, the protonated Lys 166 performs the same function.[7]

-

Intermediate Stabilization: The enolate intermediate is stabilized by the Mg²⁺ ion and other active site residues.

-

Protonation: The conjugate acid of the other catalytic residue (Lys 166 for the R to S conversion, and His 297 for the S to R conversion) then donates a proton to the opposite face of the enolate intermediate, resulting in the formation of the other this compound enantiomer.[7]

-

Product Release: The newly formed enantiomer is released from the active site.

The following diagram illustrates the catalytic cycle of this compound racemase for the conversion of (R)-mandelate to (S)-mandelate.

Quantitative Data

Kinetic Parameters

The following table summarizes the steady-state kinetic parameters for wild-type and various mutant forms of this compound racemase from Pseudomonas putida.

| Enzyme Variant | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type | (R)-Mandelate | 1.2 | 889 ± 40 | 7.4 x 10⁵ | [6] |

| Wild-type | (S)-Mandelate | 1.2 | 654 ± 58 | 5.5 x 10⁵ | [6] |

| D270N | (R)-Mandelate | - | ~10⁻⁴ fold reduction | - | [5] |

| D270N | (S)-Mandelate | - | ~10⁻⁴ fold reduction | - | [5] |

| Y54L | (R)-Mandelate | ~2-fold increase | - | 3.5-fold decrease | [8] |

| Y54L | (S)-Mandelate | ~2-fold increase | - | 3.5-fold decrease | [8] |

Inhibition Constants

Several compounds have been identified as inhibitors of this compound racemase. The inhibition constants (Ki) for some of these are presented below.

| Inhibitor | Inhibition Type | Ki (μM) | Reference |

| 2-Formylphenylboronic acid (2-FPBA) | Reversible, Slow-onset | 5.1 ± 1.8 (Ki), 0.26 ± 0.08 (Ki*) | [9] |

| 1,1-Diphenyl-1-hydroxymethylphosphonate | Competitive | 1410 ± 90 | [4] |

| 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate (TFHTP) | Competitive | 27 ± 4 | [5] |

| Benzilate | Competitive | 700 | [5] |

| Tartronate | Competitive | 1800 ± 100 | [5] |

| Benzohydroxamate | Competitive | - | [8] |

Experimental Protocols

Enzyme Activity Assay using Circular Dichroism

A continuous and direct kinetic assay for this compound racemase can be performed using circular dichroism (CD) spectroscopy. This method monitors the change in ellipticity as one enantiomer is converted to the other.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 1 cm pathlength quartz cuvette containing:

-

100 mM Sodium HEPES buffer, pH 7.5

-

3.3 mM MgCl₂

-

A specific concentration of (R)- or (S)-mandelate (e.g., 0.25 to 15.0 mM).

-

-

Temperature Equilibration: Equilibrate the reaction mixture to 25°C in the CD spectrophotometer.

-

Reaction Initiation: Initiate the reaction by adding a small volume of this compound racemase solution (e.g., 3.0 nM final concentration for wild-type).

-

Data Acquisition: Monitor the change in ellipticity at 262 nm over time.

-

Initial Velocity Calculation: Determine the initial velocity from the linear portion of the progress curve. The rate of change in ellipticity is directly proportional to the rate of the enzymatic reaction.

The following diagram illustrates the general workflow for the CD-based enzyme assay.

Site-Directed Mutagenesis of this compound Racemase

Site-directed mutagenesis is a key technique to probe the function of specific amino acid residues. A typical workflow based on the QuikChange™ method is described below.

Protocol:

-

Primer Design:

-

Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥ 78°C and a minimum GC content of 40%.

-

-

PCR Amplification:

-

Perform PCR using a high-fidelity DNA polymerase (e.g., PfuTurbo or KOD Xtreme™) with the plasmid containing the wild-type this compound racemase gene as the template.

-

Use a thermocycling program with an initial denaturation, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Template DNA Digestion:

-

Digest the parental, methylated template DNA by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for at least 1 hour.

-

-

Transformation:

-

Transform the DpnI-treated, mutated plasmid into highly competent E. coli cells (e.g., DH5α).

-

-

Selection and Sequencing:

-

Plate the transformed cells on a selective medium (e.g., LB agar with the appropriate antibiotic).

-

Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

-

Crystallization of this compound Racemase

Obtaining high-quality crystals is essential for determining the three-dimensional structure of this compound racemase by X-ray crystallography.

Protocol (Hanging-Drop Vapor Diffusion):

-

Protein Preparation: Purify this compound racemase to homogeneity and concentrate it to approximately 10 mg/mL in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, containing 3.3 mM MgCl₂ and 50 mM NaCl).

-

Crystallization Screen:

-

Prepare a reservoir solution. For example, for the MR-benzohydroxamate complex, the reservoir solution can consist of 14% PEG 1500, 200 mM glycine, 50 mM NaI, and 100 mM triethanolamine, pH 8.0.[8]

-

Mix the protein solution with the reservoir solution in a 1:1 ratio on a siliconized coverslip.

-

Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

-

-

Crystal Growth: Incubate the plates at a constant temperature (e.g., 21°C). Crystals typically appear within 5-10 days.

-

Crystal Harvesting and Cryoprotection:

-

Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., the reservoir solution with an increased concentration of the precipitant) before flash-cooling in liquid nitrogen for X-ray diffraction analysis.

-

Conclusion

This compound racemase is a well-characterized enzyme that serves as an excellent model for studying enzyme catalysis and evolution. The detailed structural and functional data, along with established experimental protocols, provide a solid foundation for further investigations. This guide offers a comprehensive resource for researchers aiming to explore the intricacies of this compound racemase, develop novel inhibitors for potential therapeutic applications, or engineer this enzyme for biocatalytic purposes. The provided quantitative data and methodologies are intended to facilitate the design and execution of future studies in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound racemase - Wikipedia [en.wikipedia.org]

- 3. A direct kinetic assay for this compound racemase using circular dichroic measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of this compound racemase by the substrate-intermediate-product analogue 1,1-diphenyl-1-hydroxymethylphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent inhibition of this compound racemase by a fluorinated substrate-product analogue with a novel binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and thermodynamics of this compound racemase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of this compound Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epublications.marquette.edu [epublications.marquette.edu]

The Core Mechanism of Mandelate Racemase Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelate racemase (MR) from Pseudomonas putida is a proficient enzyme that catalyzes the stereochemical inversion of this compound, a crucial step in the this compound metabolic pathway.[1][2] This enzyme is a member of the enolase superfamily and has been a paradigm for understanding enzyme-catalyzed proton abstraction from carbon acids.[2][3] MR achieves a remarkable rate enhancement of over 15 orders of magnitude compared to the uncatalyzed reaction, stabilizing the transition state by approximately 26 kcal/mol.[4][5] This guide provides a detailed exploration of the catalytic mechanism of this compound racemase, summarizing key quantitative data, outlining experimental protocols, and visualizing the catalytic and experimental workflows.

Introduction to this compound Racemase

This compound racemase (EC 5.1.2.2) facilitates the interconversion of (R)- and (S)-mandelate via a mechanism involving the abstraction and subsequent reprotonation of the α-proton.[1][2] The enzyme is a metalloenzyme, requiring a divalent metal ion, typically Mg2+, for its catalytic activity.[4] Structurally, MR is an octamer of identical subunits, with each active site located at the C-terminal ends of the β-strands of a TIM-barrel domain.[3][6] The active site is characterized by a hydrophobic pocket that accommodates the phenyl ring of the substrate and key catalytic residues that orchestrate the racemization reaction.[3]

The Catalytic Mechanism: A Two-Base Acid/Base Approach

Extensive research, including kinetic studies, isotope exchange experiments, site-directed mutagenesis, and X-ray crystallography, has established that this compound racemase employs a two-base acid/base mechanism.[1][4][7] This mechanism involves two key amino acid residues acting as general base catalysts for the abstraction of the α-proton from each enantiomer of this compound.

The catalytic cycle can be summarized as follows:

-

For (S)-mandelate: The ε-amino group of Lysine 166 (Lys-166) acts as the general base, abstracting the α-proton from (S)-mandelate to form a resonance-stabilized aci-carboxylate intermediate.[1][8]

-

For (R)-mandelate: The imidazole group of Histidine 297 (His-297) serves as the general base, abstracting the α-proton from (R)-mandelate to form the same intermediate.[1][8]

-

Reprotonation: The conjugate acids of these residues then act as general acids to donate a proton to the opposite face of the planar intermediate, resulting in the formation of the other enantiomer.[1]

The catalytic proficiency of MR is not solely dependent on these two residues. A divalent metal ion, Mg2+, is essential for catalysis, coordinating to the carboxylate and α-hydroxyl groups of the substrate. This interaction helps to correctly position the substrate, increase the acidity of the α-proton, and stabilize the negative charge of the aci-carboxylate intermediate.[3][4]

Quantitative Data on this compound Racemase Catalysis

The following tables summarize key quantitative data gathered from various studies on wild-type and mutant this compound racemase.

Table 1: Steady-State Kinetic Parameters for Wild-Type this compound Racemase

| Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| (R)-Mandelate | 654 ± 58 | - | - | [5] |

| (S)-Mandelate | - | - | - | |

| (R)-Mandelate | - | - | 208-fold reduction in N197A mutant | [9] |

| (S)-Mandelate | - | - | 556-fold reduction in N197A mutant | [9] |

Table 2: Thermodynamic Parameters for (R)-Mandelate Racemization at 25°C

| Parameter | Value (kcal/mol) | Reference |

| ΔH (Substrate Binding) | -8.9 ± 0.8 | [5] |

| TΔS (Substrate Binding) | -4.8 ± 0.8 | [5] |

| ΔH‡ (Bound Substrate to Product) | +15.4 ± 0.4 | [5] |

| TΔS‡ (Bound Substrate to Product) | +2.0 ± 0.1 | [5] |

| ΔHtx (Transition State Stabilization) | -22.9 ± 0.8 | [5] |

| TΔStx (Transition State Stabilization) | +1.8 ± 0.8 | [5] |

Table 3: pKa Values of Catalytic Residues

| Residue | pKa | Method | Reference |

| Lys 166 (conjugate acid) | ~6.4 | pH dependence of kcat | [10] |

| His 297 (conjugate acid) | ~6.4 | pH dependence of kcat | [10] |

Table 4: Dissociation and Inhibition Constants

| Ligand | Enzyme | Constant | Value | Reference |

| Mn²⁺ | Wild-type | Kd | 8 µM | [11] |

| (S)-Atrolactate | Wild-type | - | - | [3] |

| Benzohydroxamate | Wild-type | Ki | - | [3] |

| Cupferron | Wild-type | Ki | - | [3] |

| α-Hydroxybenzylphosphonate | Wild-type | Ki | ~100-fold greater affinity than substrate | [9] |

| Benzohydroxamate | Wild-type | Ki | ~100-fold greater affinity than substrate | [9] |

| (S)-α-Hydroxybenzylphosphonate | Wild-type | Ki | 35-fold higher affinity than (R)-enantiomer | [9] |

Experimental Protocols

The elucidation of the this compound racemase mechanism has been made possible through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to probe the function of specific amino acid residues in the active site.

Methodology:

-

Plasmid Preparation: A plasmid containing the gene for this compound racemase is isolated and purified.

-

Mutagenesis: The desired mutation (e.g., D270N) is introduced into the gene using a commercially available site-directed mutagenesis kit. This typically involves PCR with primers containing the desired nucleotide change.[10]

-

Transformation and Expression: The mutated plasmid is transformed into a suitable expression host, such as E. coli. The expression of the mutant protein is induced.

-

Purification: The mutant protein is purified from the cell lysate using standard chromatography techniques, such as affinity and ion-exchange chromatography.

-

Characterization: The purified mutant protein is characterized to confirm the mutation and assess its structural and functional integrity. This includes techniques like DNA sequencing, mass spectrometry, and circular dichroism spectroscopy.

Kinetic Assays

Kinetic assays are used to determine the steady-state kinetic parameters (kcat and Km) of the enzyme.

Circular Dichroism (CD)-Based Assay:

This continuous assay monitors the change in ellipticity of the reaction mixture as one enantiomer is converted to the other.[12]

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a buffered solution (e.g., 0.1 M Na+-HEPES, pH 7.5), MgCl₂ (e.g., 3.3 mM), and a specific concentration of the substrate (e.g., (R)- or (S)-mandelate).[3]

-

Temperature Equilibration: The reaction mixture is equilibrated to the desired temperature (e.g., 25°C).

-

Initiation of Reaction: The reaction is initiated by the addition of a small volume of a concentrated enzyme solution.

-

Data Acquisition: The change in ellipticity at a wavelength where the two enantiomers have different molar ellipticities is monitored over time using a CD spectrometer.

-

Data Analysis: The initial velocity of the reaction is determined from the linear portion of the progress curve. The kinetic parameters are determined by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.[3]

High-Performance Liquid Chromatography (HPLC)-Based Assay:

This fixed-time assay separates and quantifies the substrate and product enantiomers.[13]

Methodology:

-

Enzymatic Reaction: The enzymatic reaction is carried out as described for the CD-based assay for a fixed period.

-

Reaction Quenching: The reaction is stopped at a specific time point by adding a quenching agent (e.g., acid).

-

Sample Preparation: The quenched reaction mixture is prepared for HPLC analysis, which may involve centrifugation to remove precipitated protein.

-

HPLC Analysis: The substrate and product are separated and quantified using a chiral stationary phase column (e.g., Sumichiral OA-6100) and an isocratic mobile phase. Detection is typically performed using a UV detector.[13]

-

Data Analysis: The amount of product formed is used to calculate the reaction rate.

X-ray Crystallography

X-ray crystallography provides high-resolution three-dimensional structures of the enzyme, both in its apo form and in complex with substrates, inhibitors, or transition-state analogs.

Methodology:

-

Crystallization: The purified enzyme is crystallized, often in the presence of a precipitant such as polyethylene glycol, a buffer, and the required metal ion.[14]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination: The three-dimensional structure of the enzyme is determined from the diffraction data using computational methods.[6] For complexes, the ligand is soaked into the crystals or co-crystallized with the enzyme.[3]

-

Structure Refinement and Analysis: The determined structure is refined to improve its quality and analyzed to identify key active site residues and their interactions with the ligand.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to study the interactions between the enzyme, the metal ion, and the substrate in solution.

Methodology:

-

Sample Preparation: A sample of the enzyme, often isotopically labeled (e.g., with ¹³C), is prepared in a suitable buffer containing the metal ion (e.g., Mn²⁺, which is paramagnetic) and the substrate.[11]

-

NMR Data Acquisition: NMR spectra are acquired to measure parameters such as the longitudinal (T₁) and transverse (T₂) relaxation rates of the substrate's nuclei.[11]

-

Data Analysis: The paramagnetic effects of the Mn²⁺ on the relaxation rates of the substrate's nuclei are used to calculate the distances between the metal ion and specific atoms of the substrate. This information provides insights into the geometry of the enzyme-metal-substrate complex.[11]

Visualizing the Catalytic and Experimental Workflows

Catalytic Mechanism of this compound Racemase

Caption: The two-base acid/base catalytic mechanism of this compound racemase.

Experimental Workflow for Studying this compound Racemase

Caption: A generalized experimental workflow for investigating this compound racemase.

Conclusion

The catalytic mechanism of this compound racemase is a well-defined example of a two-base acid/base catalysis, exquisitely tuned for efficient stereochemical inversion. The synergistic action of two catalytic residues, a divalent metal ion, and a precisely organized active site environment allows the enzyme to achieve a massive rate acceleration. The detailed understanding of this mechanism, facilitated by a combination of structural, kinetic, and spectroscopic techniques, not only provides fundamental insights into enzyme catalysis but also serves as a foundation for the rational design of inhibitors and the engineering of novel biocatalysts for applications in drug development and biotechnology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound racemase - Wikipedia [en.wikipedia.org]

- 3. Structure of this compound Racemase with Bound Intermediate Analogues Benzohydroxamate and Cupferron - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capturing the free energy of transition state stabilization: insights from the inhibition of this compound racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and thermodynamics of this compound racemase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of the reaction catalyzed by this compound racemase. 2. Crystal structure of this compound racemase at 2.5-A resolution: identification of the active site and possible catalytic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of the reaction catalyzed by this compound racemase. 1. Chemical and kinetic evidence for a two-base mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Reaction intermediate analogues for this compound racemase: interaction between Asn 197 and the alpha-hydroxyl of the substrate promotes catalysis. | Semantic Scholar [semanticscholar.org]

- 10. Mechanism of the reaction catalyzed by this compound racemase: structure and mechanistic properties of the D270N mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound racemase from Pseudomonas putida. Magnetic resonance and kinetic studies of the mechanism of catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An assay for this compound racemase using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preliminary x-ray data on crystals of this compound racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecificity of Mandelate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecificity of mandelate dehydrogenase, a crucial enzyme in the metabolism of mandelic acid. Understanding the precise stereochemical requirements of this enzyme is paramount for applications in biocatalysis, chiral synthesis, and the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound Dehydrogenase Stereospecificity

This compound dehydrogenase (MDH) is an oxidoreductase that catalyzes the conversion of this compound to benzoylformate. This enzyme exists in two primary forms, each exhibiting strict stereospecificity for one of the two enantiomers of mandelic acid: (S)-mandelate (also known as L-(+)-mandelate) or (R)-mandelate (also known as D-(-)-mandelate). This stereoselectivity is a fundamental aspect of its biological function and is dictated by the specific three-dimensional architecture of the enzyme's active site.

In microorganisms, these stereospecific dehydrogenases are key components of the this compound pathway, which allows organisms like Pseudomonas putida and the yeast Rhodotorula graminis to utilize this compound as a sole carbon and energy source.[1][2] The pathway typically involves the oxidation of a specific this compound enantiomer to benzoylformate, which is then further metabolized.[1] Some organisms possess both (S)- and (R)-specific dehydrogenases, enabling them to metabolize a racemic mixture of this compound.[3]

The study of this compound dehydrogenase stereospecificity is critical for several reasons. In biotechnology, these enzymes are valuable biocatalysts for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds, which are essential building blocks in the pharmaceutical industry. For drug development professionals, understanding the active site and the determinants of stereospecificity can inform the design of potent and selective inhibitors for therapeutic applications.

Quantitative Analysis of Stereospecificity

The stereospecificity of this compound dehydrogenase can be quantified by comparing the kinetic parameters of the enzyme with its preferred substrate and its enantiomeric counterpart. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The catalytic constant (kcat) represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. The inhibition constant (Ki) quantifies the potency of an inhibitor; a lower Ki indicates a more potent inhibitor.

The following tables summarize the kinetic parameters for (S)-Mandelate Dehydrogenase and (R)-Mandelate Dehydrogenase from various microbial sources.

Table 1: Kinetic Parameters of (S)-Mandelate Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Inhibitor | Ki (mM) | Reference |

| Pseudomonas putida | (S)-Mandelate | 0.25 | 130 | 180 | (R)-Mandelate | 0.3 | [2][4] |

| Rhodotorula graminis | L-(+)-Mandelate | 0.14 | 550 (with ferricyanide) | - | D-(-)-Mandelate | 0.25 | [1][5][6] |

| Acinetobacter calcoaceticus | L-(+)-Mandelate | 0.45 | 1.2 (with DCIP) | - | - | - | [7] |

Table 2: Kinetic Parameters of (R)-Mandelate Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s-1) | Inhibitor | Ki (mM) | Reference |

| Rhodotorula graminis | D-(-)-Mandelate | 0.32 | 123 | - | L-(+)-Mandelate | - | [3] |

Note: The Vmax values can vary depending on the electron acceptor used in the assay. DCIP (2,6-dichlorophenolindophenol) and ferricyanide are common artificial electron acceptors.

Experimental Protocols

The determination of this compound dehydrogenase stereospecificity involves several key experimental procedures, from enzyme purification to kinetic analysis.

Purification of this compound Dehydrogenase

A general protocol for the purification of this compound dehydrogenase from microbial sources is outlined below. This procedure may require optimization depending on the specific enzyme and source organism.

-

Cell Lysis: Microbial cells are harvested by centrifugation and resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM dithiothreitol).[3] The cells are then disrupted using methods such as French press, sonication, or enzymatic lysis.

-

Fractionation: The cell lysate is subjected to ultracentrifugation to separate the soluble and membrane fractions. This compound dehydrogenases can be either soluble or membrane-bound.[7] For membrane-bound enzymes, solubilization with detergents like Triton X-100 is necessary.[7]

-

Chromatography: The crude enzyme extract is purified using a series of chromatographic techniques.

-

Ion-Exchange Chromatography: The extract is loaded onto an anion-exchange column (e.g., DEAE-Sephacel) and eluted with a salt gradient (e.g., NaCl).[5][7]

-

Hydrophobic Interaction Chromatography: This technique separates proteins based on their hydrophobicity and can be an effective step in the purification process.[5]

-

Gel Filtration Chromatography: This method separates proteins based on their size and is often used as a final polishing step.[5][7]

-

-

Purity Assessment: The purity of the enzyme preparation is assessed at each stage using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). A single band on the gel indicates a high degree of purity.

Enzyme Activity Assay and Kinetic Analysis

The activity of this compound dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of an electron acceptor.

-

Reaction Mixture: The standard assay mixture contains a buffer (e.g., 100 mM Tris-HCl, pH 7.5-9.0), the substrate (either (S)- or (R)-mandelate), the purified enzyme, and an electron acceptor.[3][7] Common electron acceptors include:

-

NAD+: For NAD+-dependent enzymes, the increase in absorbance at 340 nm due to the formation of NADH is monitored.[8]

-

DCIP (2,6-dichlorophenolindophenol): The reduction of this dye leads to a decrease in absorbance at 600 nm.[7]

-

Ferricyanide: The reduction of ferricyanide to ferrocyanide can be followed by the decrease in absorbance at 420 nm.[5]

-

-

Kinetic Measurements:

-

To determine Km and Vmax, the initial reaction rates are measured at various substrate concentrations while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

-

To determine the inhibition constant (Ki) for the non-preferred enantiomer, initial rates are measured at different concentrations of the preferred substrate in the presence of various fixed concentrations of the inhibitor (the non-preferred enantiomer). The data can be analyzed using Lineweaver-Burk, Dixon, or Cornish-Bowden plots, or by non-linear regression fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

-

Visualizations

This compound Metabolic Pathway

The following diagram illustrates the central role of stereospecific this compound dehydrogenases in the microbial degradation of mandelic acid.

Caption: The this compound metabolic pathway showcasing the stereospecific conversion of this compound isomers.

Experimental Workflow for Stereospecificity Determination

This diagram outlines the logical flow of experiments to characterize the stereospecificity of a this compound dehydrogenase.

Caption: Experimental workflow for determining the stereospecificity of this compound dehydrogenase.

References

- 1. portlandpress.com [portlandpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. portlandpress.com [portlandpress.com]

- 4. (S)-Mandelate dehydrogenase from Pseudomonas putida: mechanistic studies with alternate substrates and pH and kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L(+)-Mandelate dehydrogenase from Rhodotorula graminis: purification, partial characterization and identification as a flavocytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Mandelate dehydrogenase from Rhodotorula graminis: cloning, sequencing and kinetic characterization of the recombinant enzyme and its independently expressed flavin domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of L-mandelate dehydrogenase and comparison with other membrane-bound dehydrogenases from Acinetobacter calcoaceticus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic and active-site studies on D(--)-mandelate dehydrogenase from Rhodotorula graminis - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Mandelate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelate, a simple α-hydroxy carboxylic acid, serves as a crucial metabolic intermediate for a variety of microorganisms, enabling them to utilize aromatic compounds as a sole source of carbon and energy. The microbial metabolism of this compound is a well-studied model system for understanding the enzymatic and regulatory strategies employed in the degradation of aromatic molecules. This technical guide provides an in-depth exploration of the core metabolic pathways, enzymatic mechanisms, and regulatory networks governing this compound catabolism. A thorough understanding of these processes is not only fundamental to microbial physiology and evolution but also holds significant potential for applications in biocatalysis, bioremediation, and drug development.

The Canonical this compound Pathway in Pseudomonas putida

The most extensively characterized this compound metabolic pathway is found in the soil bacterium Pseudomonas putida. This pathway facilitates the conversion of both enantiomers of this compound to benzoate, which then enters the β-ketoadipate pathway for further degradation into central metabolic intermediates.[1][2][3] The key enzymatic steps are outlined below.

Diagram of the this compound Pathway

Caption: The canonical this compound metabolic pathway in Pseudomonas putida.

Core Enzymes of the this compound Pathway

The catabolism of this compound is orchestrated by a series of specialized enzymes, each with unique catalytic mechanisms and substrate specificities.

This compound Racemase (EC 5.1.2.2)

This compound racemase (MR) catalyzes the interconversion of (R)- and (S)-mandelate, allowing for the complete degradation of racemic this compound.[4] The enzyme from Pseudomonas putida is a well-studied member of the enolase superfamily and utilizes a two-base catalytic mechanism involving Lys 166 and His 297.[5]

(S)-Mandelate Dehydrogenase (EC 1.1.99.31)

This flavin-dependent enzyme, also known as L-mandelate dehydrogenase (L-MDH), specifically oxidizes (S)-mandelate to benzoylformate.[2][6] In Rhodotorula graminis, L-MDH is a flavocytochrome b2 that couples the oxidation of this compound to the reduction of cytochrome c.[2][7]

Benzoylformate Decarboxylase (EC 4.1.1.7)

Benzoylformate decarboxylase (BFD) is a thiamine pyrophosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide.[1][8] This enzyme has garnered significant interest for its potential in biocatalytic carbon-carbon bond formation.[9]

Benzaldehyde Dehydrogenase (EC 1.2.1.28)

The final dedicated step of the pathway is the NAD(P)+-dependent oxidation of benzaldehyde to benzoate, catalyzed by benzaldehyde dehydrogenase (BADH).[10] This enzyme exhibits broad substrate specificity, acting on a variety of aromatic and aliphatic aldehydes.[10][11]

Quantitative Analysis of Enzyme Kinetics

The efficiency and specificity of the this compound pathway enzymes have been extensively characterized. The following tables summarize key kinetic parameters for these enzymes from various microbial sources.

Table 1: Kinetic Parameters of this compound Racemase from Pseudomonas putida

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| (R)-Mandelate | 0.45 | 654 | 1.45 x 106 | [4] |

| (S)-Mandelate | 0.45 | 889 | 1.98 x 106 | [4] |

Table 2: Kinetic Parameters of L-Mandelate Dehydrogenase from Rhodotorula graminis

| Substrate | Km (mM) | kcat (s-1) | Electron Acceptor | Reference |

| L-Mandelate | 0.14 | 225 | Cytochrome c | [2] |

| L-Mandelate | 0.17 | 550 | Ferricyanide | [2] |

Table 3: Kinetic Parameters of Benzoylformate Decarboxylase from Pseudomonas putida

| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Benzoylformate | 0.23 | 50 | 2.17 x 105 | [1][8] |

Table 4: Kinetic Parameters of Benzaldehyde Dehydrogenase from Pseudomonas putida

| Substrate | Km (µM) | Relative Vmax (%) | Reference |

| Benzaldehyde | 1.2 | 100 | [10] |

| Hexanal | 0.4 | 200 | [10] |

| Acetaldehyde | - | <0.1 | [10] |

Regulation of the this compound Pathway

The expression of the this compound pathway genes is tightly regulated to ensure efficient carbon utilization and prevent the accumulation of toxic intermediates. In Pseudomonas species, the mdl genes are often clustered in an operon.[3][12]

Diagram of this compound Pathway Regulation

Caption: A simplified model for the regulation of the mdl operon.

In Pseudomonas aeruginosa, L(+)-mandelate induces the expression of L(+)-mandelate dehydrogenase, while benzoylformate induces the synthesis of benzoylformate decarboxylase and benzaldehyde dehydrogenase.[13] Studies with constitutive mutants of P. putida have revealed that the first five enzymes of the pathway are coordinately regulated.[12] The presence of early pathway intermediates, such as this compound and benzoylformate, serves as the primary inductive signal.[14][15]

Experimental Protocols

A variety of experimental techniques are employed to study the enzymes and regulatory mechanisms of the this compound pathway.

Enzyme Assays

-

This compound Racemase Assay: The activity of this compound racemase can be monitored by circular dichroism (CD) spectroscopy, following the change in ellipticity as one enantiomer is converted to the other.[16] Alternatively, a coupled spectrophotometric assay can be used where the product of the racemase is a substrate for a dehydrogenase, and the reaction is monitored by the change in absorbance of NAD(P)H.

-

(S)-Mandelate Dehydrogenase Assay: The oxidation of (S)-mandelate can be followed spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCPIP) or ferricyanide, or the physiological acceptor, cytochrome c.[2][7]

-

Benzoylformate Decarboxylase Assay: The activity of BFD can be measured by monitoring the decrease in absorbance at 300 nm due to the disappearance of benzoylformate.[8] A coupled assay with benzaldehyde dehydrogenase can also be employed, measuring the production of NADH.

-

Benzaldehyde Dehydrogenase Assay: The activity is determined by monitoring the increase in absorbance at 340 nm corresponding to the formation of NAD(P)H.[10]

Protein Purification and Crystallization

A standard protocol for the purification of a this compound pathway enzyme, such as benzoylformate decarboxylase from Pseudomonas putida, involves several chromatographic steps.[17][18][19]

Caption: A general workflow for the purification of a this compound pathway enzyme.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in enzyme catalysis and substrate binding.[20][21] This technique involves introducing specific nucleotide changes into the gene encoding the enzyme of interest, followed by expression of the mutant protein and characterization of its kinetic and structural properties.

Broader Significance and Applications

The study of this compound metabolism extends beyond fundamental microbiology.

-

Biocatalysis: Enzymes from the this compound pathway, particularly benzoylformate decarboxylase, are valuable biocatalysts for the stereoselective synthesis of chiral 2-hydroxy ketones, which are important building blocks in the pharmaceutical industry.[9]

-

Bioremediation: Understanding the microbial degradation of aromatic compounds is crucial for developing effective bioremediation strategies for environments contaminated with pollutants such as styrene, which is metabolized via this compound.

-

Drug Development: The enzymes of the this compound pathway can serve as targets for the development of novel antimicrobial agents. Furthermore, the structural and mechanistic insights gained from these enzymes can inform the design of inhibitors for homologous enzymes in pathogenic organisms.

Conclusion

The microbial metabolism of this compound represents a paradigm for the bacterial degradation of aromatic compounds. The detailed characterization of the enzymes, their catalytic mechanisms, and the intricate regulatory networks that control their expression has provided a wealth of knowledge with far-reaching implications. For researchers in academia and industry, the this compound pathway continues to be a fertile ground for discovery, offering opportunities for the development of novel biocatalysts, bioremediation strategies, and therapeutic interventions.

References

- 1. Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-Mandelate dehydrogenase from Rhodotorula graminis: cloning, sequencing and kinetic characterization of the recombinant enzyme and its independently expressed flavin domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and thermodynamics of this compound racemase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound racemase in pieces: effective concentrations of enzyme functional groups in the transition state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-Mandelate dehydrogenase from Rhodotorula graminis: cloning, sequencing and kinetic characterization of the recombinant enzyme and its independently expressed flavin domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L(+)-Mandelate dehydrogenase from Rhodotorula graminis: purification, partial characterization and identification as a flavocytochrome b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzoylformate decarboxylase from Pseudomonas putida as stable catalyst for the synthesis of chiral 2-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure and mechanism of benzaldehyde dehydrogenase from Pseudomonas putida ATCC 12633, a member of the Class 3 aldehyde dehydrogenase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity of human and yeast aldehyde dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of the enzymes of the this compound pathway by Pseudomonas putida. 3. Isolation and properties of constitutive mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regulation of the this compound pathway in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of the enzymes of the this compound pathway by Pseudomonas putida. I. Synthesis of enzymes by the wild type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of the enzymes of the this compound pathway by Pseudomonas putida. II. Isolation and properties of blocked mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification and crystallization of benzoylformate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

- 19. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 20. Mutational analysis of the active site flap (20s loop) of this compound racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rcsb.org [rcsb.org]

Engineering Escherichia coli for De Novo Biosynthesis of Mandelic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid, is a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2][3] Its enantiomers, (S)-mandelic acid and (R)-mandelic acid, are crucial precursors for the synthesis of various active pharmaceutical ingredients, including antibiotics and anti-inflammatory drugs.[4] Traditionally, mandelic acid is produced through chemical synthesis, which often involves hazardous reagents and can result in racemic mixtures requiring costly resolution.[1][5] As the demand for sustainable and enantiomerically pure compounds grows, microbial biosynthesis using engineered microorganisms like Escherichia coli presents a promising alternative.[2][6] This technical guide provides an in-depth overview of the core strategies, quantitative achievements, and experimental methodologies for the biosynthesis of mandelic acid in E. coli.

Metabolic Pathway Design for Mandelic Acid Biosynthesis

The de novo biosynthesis of mandelic acid in E. coli from simple carbon sources like glucose is primarily achieved by diverting intermediates from the native aromatic amino acid pathway.[2][7] The central strategy involves the introduction of a key heterologous enzyme, hydroxymandelate synthase (HmaS), which converts the L-phenylalanine precursor, phenylpyruvate, into (S)-mandelic acid.[2][7][8] Further enzymatic steps can be introduced to produce the (R)-enantiomer.

Core Biosynthetic Pathway from Glucose to (S)-Mandelic Acid

The foundational pathway leverages the shikimate pathway to produce chorismate, which is then converted to phenylpyruvate. The introduction of HmaS creates the final step to (S)-mandelic acid. Key genetic modifications to enhance production include:

-

Enhancing Precursor Supply: Overexpression of key genes in the shikimate pathway, such as feedback-resistant versions of aroG and pheA (aroGfbr and pheAfbr), increases the metabolic flux towards phenylpyruvate.[9]

-

Introducing Hydroxythis compound Synthase (HmaS): Expression of a heterologous hmaS gene is essential for the conversion of phenylpyruvate to (S)-mandelic acid.[2][7] Enzymes from sources like Amycolatopsis orientalis and Actinosynnema mirum have been successfully used.[1][2][7]

-

Blocking Competing Pathways: Deletion or repression of genes that divert phenylpyruvate or other precursors away from the desired pathway can significantly improve mandelic acid titers. For instance, CRISPR interference (CRISPRi) has been used to repress genes involved in competing metabolic pathways.[1][9]

Caption: Biosynthetic pathway for (S)- and (R)-mandelic acid in engineered E. coli.

Production of (R)-Mandelic Acid

To produce (R)-mandelic acid, a multi-enzyme cascade is typically introduced downstream of (S)-mandelic acid.[2][7] This involves:

-

Hydroxythis compound oxidase (Hmo): An enzyme, for example from Streptomyces coelicolor, that oxidizes (S)-mandelic acid to phenylglyoxylate.[2][7]

-

D-mandelate dehydrogenase (DMD): An enzyme, such as from Rhodotorula graminis, that reduces phenylglyoxylate to (R)-mandelic acid.[2][7]

By co-expressing hmaS, hmo, and dmd, engineered E. coli strains can produce (R)-mandelic acid directly from glucose.[2][7]

Quantitative Data on Mandelic Acid Production

Metabolic engineering efforts have led to significant improvements in mandelic acid titers in E. coli. The following tables summarize the quantitative data from various studies.

| Strain Engineering Strategy | Titer (g/L) | Yield (g/g glucose) | Fermentation Scale | Reference |

| (S)-Mandelic Acid Production | ||||

| Introduction of HmaS from Amycolatopsis orientalis in E. coli. | 0.092 | Not Reported | Shake Flask | [2][7] |

| Combined deletion of competing pathways with HmaS expression. | 0.74 | Not Reported | Shake Flask | [2][6] |

| Screening of HMAS homolog, enhancement of shikimate pathway, CRISPRi repression of competing pathways, and high-cell-density cultivation. | 9.58 | Not Reported | 5 L Bioreactor | [1][9] |

| (R)-Mandelic Acid Production | ||||

| Co-expression of HmaS, Hmo from Streptomyces coelicolor, and DMD from Rhodotorula graminis. | 0.68 | Not Reported | Shake Flask | [2][6] |

| Expression of a five-enzyme cascade in an L-phenylalanine-overproducing E. coli NST74 strain. | 0.152 | Not Reported | Not Specified | [10] |

| Coupling of E. coli cells expressing the L-phenylalanine biosynthesis pathway with E. coli cells expressing an artificial enzyme cascade. | 0.455 | Not Reported | Not Specified | [10] |

| 4-Hydroxymandelic Acid (a derivative) | ||||

| Expression of synthetic HmaS in an L-tyrosine overproducing E. coli strain, with deletion of competing pathways (aspC, tyrB) and fed-batch fermentation using a glucose-xylose mixture. | 15.8 | Not Reported | Fed-batch | [8] |

Experimental Protocols

This section provides a generalized experimental workflow and detailed methodologies for the key experiments involved in engineering E. coli for mandelic acid production.

Experimental Workflow

Caption: General experimental workflow for mandelic acid production in E. coli.

Methodology for Strain and Plasmid Construction

-

Host Strains: E. coli DH5α is commonly used for plasmid construction and cloning, while strains like E. coli BW25113 are often used as the chassis for metabolic engineering and production.[1]

-

Gene Sourcing and Codon Optimization: Genes encoding key enzymes (e.g., hmaS, hmo, dmd) are typically sourced from organisms like Amycolatopsis orientalis, Actinosynnema mirum, Streptomyces coelicolor, and Rhodotorula graminis.[1][2][7] Codon optimization for expression in E. coli is a common practice, especially for genes with high GC content.[8]

-

Plasmid Assembly: Plasmids are constructed using standard molecular biology techniques, with Gibson Assembly being a frequently mentioned method for seamless cloning.[1] Genes are often placed under the control of inducible promoters like PBAD or PT7 to allow for controlled expression.

-

Transformation: Plasmids are introduced into competent E. coli cells via heat shock transformation.[1]

Methodology for Shake Flask Cultivation

-

Media: Luria-Bertani (LB) medium is typically used for seed cultures. For production, a defined mineral medium such as M9 medium supplemented with glucose (e.g., 10-20 g/L) as the carbon source is common.[1] Appropriate antibiotics are added to maintain plasmids.

-

Inoculation and Growth: A single colony is used to inoculate a seed culture, which is grown overnight at 37°C. The production culture is then inoculated with the seed culture to a starting OD600 of approximately 0.1.

-

Induction: Cultures are grown at 37°C to an OD600 of 0.6-0.8. Gene expression is then induced by adding the appropriate inducer (e.g., L-arabinose, IPTG) to a final concentration (e.g., 0.2% arabinose, 1 mM IPTG).[1]

-

Production Phase: After induction, the temperature is often lowered to 30°C to improve protein folding and stability, and the cultivation is continued for 24-72 hours.[1]

Methodology for High-Cell-Density Fed-Batch Fermentation

-

Bioreactor Setup: Fermentations are carried out in bioreactors (e.g., 5 L) with control over pH, temperature, and dissolved oxygen (DO).[1]

-

Initial Batch Phase: The fermentation is initiated at 37°C in a batch mode with a defined medium containing glucose (e.g., 20 g/L). The pH is maintained at 7.0 using ammonia water, which also serves as a nitrogen source.[1]

-

Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp rise in DO), a feeding solution (e.g., concentrated glucose) is supplied to maintain a constant low level of glucose.

-

Induction and Production: When the cell density reaches a high level (e.g., OD600 > 30), the temperature is reduced to 30°C, and gene expression is induced.[1] The DO is maintained above 30% by cascading the agitation speed and aeration rate.[1]

-

Sampling: Samples are taken periodically to measure cell density (OD600) and the concentration of mandelic acid and other metabolites.

Methodology for Product Analysis

-

Sample Preparation: Culture samples are centrifuged to pellet the cells. The supernatant is collected, filtered, and used for analysis.

-

Quantification by HPLC: Mandelic acid concentration is quantified using High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the analyte is in its protonated form.

-

Detection: Detection is commonly performed using a UV detector at a wavelength of around 220-230 nm.

-

Quantification: The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of mandelic acid.

-

Conclusion

The biosynthesis of mandelic acid in E. coli has evolved from initial proof-of-concept studies to a highly efficient production system capable of generating industrially relevant titers.[1][2] The key to this success lies in a systematic metabolic engineering approach that combines the screening and expression of efficient heterologous enzymes, optimization of precursor supply through host pathway engineering, and the elimination of competing metabolic routes.[1] The development of high-cell-density cultivation processes has further demonstrated the potential for large-scale, sustainable production of this important chiral building block.[1] Future work will likely focus on further pathway optimization, improving the catalytic efficiency of key enzymes, and enhancing the robustness of production strains to achieve even higher yields and productivity, paving the way for the commercialization of bio-based mandelic acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering Escherichia coli for production of 4-hydroxymandelic acid using glucose–xylose mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Mandelic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mandelic acid, a valuable alpha-hydroxy acid with a chiral center, exists as (R)- and (S)-enantiomers, each possessing distinct biological activities. This technical guide provides a comprehensive overview of the natural sources of mandelic acid enantiomers, focusing on their occurrence, biosynthesis, and the methodologies for their extraction and chiral analysis. While chemical synthesis often yields a racemic mixture, nature exhibits a preference for specific stereoisomers. This guide consolidates the available quantitative and qualitative data on the enantiomeric distribution of mandelic acid in plant and microbial sources, details the biosynthetic pathways, and provides robust experimental protocols for isolation and enantioselective analysis.

Introduction

Mandelic acid (2-hydroxy-2-phenylacetic acid) is a key chiral building block in the pharmaceutical industry, particularly in the synthesis of antibiotics, anti-inflammatory agents, and other therapeutic compounds. The stereochemistry of mandelic acid is of paramount importance, as the biological and pharmacological activities of its enantiomers can differ significantly. (S)-Mandelic acid, for instance, is a crucial intermediate in the production of various pharmaceuticals. Understanding the natural sources and biosynthetic routes of these enantiomers is essential for the development of sustainable and stereoselective production methods. This guide aims to provide a detailed technical resource on the natural occurrence of mandelic acid enantiomers.

Natural Sources and Enantiomeric Distribution

Mandelic acid is found in several natural sources, primarily in plants as a component of cyanogenic glycosides, and also as a metabolic product in microorganisms and animals.

Plant Sources

The most well-documented plant sources of mandelic acid are bitter almonds (Prunus dulcis, syn. Prunus amygdalus var. amara) and the Indian Horse Chestnut (Aesculus indica).

-

Bitter Almonds (Prunus dulcis) : In bitter almonds, mandelic acid does not exist in its free form but rather as a constituent of the cyanogenic diglucoside, amygdalin.[1][2] Natural amygdalin possesses the (R)-configuration at the chiral phenyl center, meaning the mandelonitrile moiety is (R)-mandelonitrile.[1][3] Upon enzymatic or acidic hydrolysis, amygdalin releases (R)-mandelonitrile, which is then converted to (R)-mandelic acid. However, the chiral center of (R)-mandelonitrile is susceptible to epimerization under basic conditions or during processing, leading to the formation of its (S)-epimer, neoamygdalin.[3][4] Consequently, while the biosynthetic pathway in the plant is stereospecific for the (R)-enantiomer, processed bitter almond products may contain a mixture of both enantiomers.[4][5] Simple acid hydrolysis of bitter almond extract typically yields a racemic mixture of DL-mandelic acid.[6]

-

Indian Horse Chestnut (Aesculus indica) : Mandelic acid has been isolated from the fruit of the Indian Horse Chestnut.[6][7][8][9] However, to date, the literature does not specify the enantiomeric composition of mandelic acid found in this plant. Further chiral analysis of extracts from Aesculus indica is required to determine the naturally occurring enantiomeric ratio.

Microbial and Metabolic Sources

-

Human Metabolism : Mandelic acid is a known metabolite of styrene and ethylbenzene in humans.[10] Studies on the urinary metabolites of individuals exposed to ethylbenzene have shown a significant enantiomeric excess of the (R)-enantiomer, with a reported R/S ratio of 19:1.[11]

Data Presentation

The following tables summarize the available data on the natural sources and enantiomeric distribution of mandelic acid.

Table 1: Mandelic Acid in Plant Sources

| Natural Source | Organism | Form of Occurrence | Enantiomeric Composition | References |

| Bitter Almond | Prunus dulcis | (R)-Mandelonitrile moiety in Amygdalin | Predominantly (R)-form biosynthesized. Can racemize during processing. | [1][3][4] |

| Indian Horse Chestnut | Aesculus indica | Free Mandelic Acid | Not Determined | [7][8][9] |

Table 2: Mandelic Acid in Microbial and Metabolic Sources

| Natural Source | Organism/Context | Form of Occurrence | Enantiomeric Composition | References |

| Fungus | Pisolithus tinctorius | Free Mandelic Acid | (R)-enantiomer reported; quantitative data unavailable. | |

| Human Metabolism | Metabolite of styrene and ethylbenzene | Free Mandelic Acid | (R)-enantiomer is the major metabolite (R/S ratio = 19:1). | [10][11] |

Biosynthesis of Mandelic Acid Precursors in Prunus dulcis

The biosynthesis of amygdalin in bitter almonds begins with the amino acid L-phenylalanine. The pathway involves several enzymatic steps, leading to the formation of (R)-mandelonitrile, which is subsequently glycosylated.

The key steps in the biosynthesis of the (R)-mandelonitrile core of amygdalin are:

-

Conversion of L-Phenylalanine to Mandelonitrile : This conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[2][12]

-

Glycosylation to Prunasin : The resulting (R)-mandelonitrile is then glucosylated by a UDP-glucosyltransferase (UGT), UGT85A19, to form prunasin.[2]

-

Further Glycosylation to Amygdalin : Prunasin is further glycosylated by two additional UGTs, PdUGT94AF1 and PdUGT94AF2, to yield amygdalin.[2][12]

Experimental Protocols

Extraction of Mandelic Acid from Bitter Almonds (as Amygdalin Hydrolysate)

This protocol describes the extraction and hydrolysis of amygdalin from bitter almonds to yield mandelic acid. Note that this acid hydrolysis method typically results in a racemic mixture.

Materials:

-

Bitter almond kernels

-

Soxhlet apparatus

-

Ethyl acetate

-

10% (v/v) Hydrochloric acid

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

pH meter

Methodology:

-

Defatting : Grind bitter almond kernels into a fine powder. Defat the powder by continuous extraction with ethyl acetate in a Soxhlet apparatus for 8 hours. Air-dry the defatted powder.

-

Acid Hydrolysis : Suspend the defatted almond powder in 10% hydrochloric acid. Heat the mixture under reflux for 4-6 hours. This process hydrolyzes amygdalin to mandelic acid, glucose, and ammonium chloride.

-

Neutralization and Extraction : Cool the reaction mixture to room temperature and neutralize it to pH 7.0 with sodium carbonate. Extract the aqueous solution three times with diethyl ether.

-

Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain crude mandelic acid.

-

Purification : The crude product can be further purified by recrystallization from water or a suitable organic solvent.

Chiral HPLC Analysis of Mandelic Acid Enantiomers

This protocol provides a standard method for the separation and quantification of (R)- and (S)-mandelic acid using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)

-

(R)-mandelic acid and (S)-mandelic acid standards

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol or ethanol

-

Trifluoroacetic acid (TFA)

Methodology:

-

Mobile Phase Preparation : Prepare the mobile phase by mixing n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). Add 0.1% TFA to the mobile phase to improve peak shape for the acidic analytes. Degas the mobile phase before use.[13]

-

System Equilibration : Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the column temperature (e.g., 25 °C).

-

Detector Wavelength : Set the UV detector to a wavelength where mandelic acid exhibits strong absorbance, typically around 230 nm.[13]

-

Standard and Sample Preparation : Prepare standard solutions of (R)- and (S)-mandelic acid in the mobile phase. Dissolve the extracted sample in the mobile phase and filter through a 0.45 µm syringe filter.

-

Injection and Analysis : Inject the standard solutions to determine the retention times for each enantiomer and to establish a calibration curve for quantification. Inject the prepared sample solution.

-

Data Analysis : Identify the peaks corresponding to (R)- and (S)-mandelic acid in the sample chromatogram based on their retention times. Calculate the concentration of each enantiomer using the calibration curve. The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ |(R) - (S)| / ((R) + (S)) ] x 100 where (R) and (S) are the peak areas or concentrations of the respective enantiomers.

Conclusion

The natural occurrence of mandelic acid is predominantly in the form of its (R)-enantiomer, biosynthesized as the glycoside amygdalin in bitter almonds. While other plant and microbial sources exist, quantitative data on their enantiomeric composition is limited, highlighting an area for future research. The stereospecificity of biosynthetic pathways in nature offers a blueprint for the development of biocatalytic processes for the production of enantiomerically pure mandelic acid. The experimental protocols detailed in this guide provide a foundation for the extraction, separation, and analysis of mandelic acid enantiomers from natural sources, enabling further investigation into their distribution and biosynthesis.

References

- 1. Amygdalin - Wikipedia [en.wikipedia.org]

- 2. Elucidation of the Amygdalin Pathway Reveals the Metabolic Basis of Bitter and Sweet Almonds (Prunus dulcis) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amygdalin - Sciencemadness Wiki [sciencemadness.org]

- 4. Identification and Analysis of Amygdalin, Neoamygdalin and Amygdalin Amide in Different Processed Bitter Almonds by HPLC-ESI-MS/MS and HPLC-DAD [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]